Gilteritinib

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Gilteritinib se sintetiza a través de un proceso de varios pasos que comienza con 1-fluoro-2-metoxi-4-nitrobenceno . La síntesis implica varios pasos clave, incluida la unión de tipo Ullmann en presencia de un sistema catalítico CuI-l-quebrachitol . El producto final, fumarato de this compound, se obtiene con un rendimiento global del 46,9% .

Métodos de Producción Industrial: La producción industrial de fumarato de this compound implica disolver this compound en diclorometano y metanol, seguido de secado por pulverización para obtener la forma amorfa . Este método asegura una alta pureza y consistencia en el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Gilteritinib experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para su procesamiento metabólico y eficacia terapéutica.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen diclorometano, metanol y diversos catalizadores como CuI-l-quebrachitol . Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza.

Principales Productos Formados: El principal producto formado a partir de la síntesis de this compound es el fumarato de this compound . Este compuesto es el ingrediente farmacéutico activo utilizado en el tratamiento de la LAM.

Aplicaciones Científicas De Investigación

Relapsed or Refractory Acute Myeloid Leukemia

Gilteritinib has shown significant benefits in patients with relapsed or refractory FLT3-mutated AML. The ADMIRAL trial demonstrated that this compound resulted in longer overall survival (OS) compared to salvage chemotherapy, with median OS of 9.6 months versus 5.0 months respectively (HR 0.566, p=0.00211) . The complete remission (CR) rates were also higher for this compound (16.4%) compared to salvage chemotherapy (10.2%) .

Post-Transplant Maintenance Therapy

Recent studies have explored this compound's role as a maintenance therapy following allogeneic hematopoietic cell transplantation (HCT). In a study evaluating post-transplant maintenance, this compound improved relapse-free survival (RFS) rates significantly compared to placebo, particularly in patients with minimal residual disease (MRD) . The two-year RFS rate was 72.4% for this compound versus 57.4% for placebo.

Combination Therapies

This compound is being investigated in combination with other agents for enhanced efficacy. For instance, ongoing trials are assessing its use alongside azacitidine in newly diagnosed AML patients who are unfit for intensive chemotherapy . Preliminary results indicate promising CR rates and tolerability.

Case Study 1: Efficacy in Elderly Patients

A cohort study involving elderly patients demonstrated that this compound was well-tolerated and effective, achieving CR in 21% of patients with relapsed/refractory disease . The median OS was reported at 9.5 months, highlighting its potential as a treatment option for older populations who often face higher risks with conventional therapies.

Case Study 2: Real-World Outcomes

Real-world data from a multicenter study indicated that this compound maintained efficacy consistent with clinical trial results, achieving CR rates around 25% among heavily pre-treated patients . These findings underscore the drug's effectiveness outside controlled clinical environments.

Safety Profile

This compound is generally well-tolerated; however, it is associated with specific adverse events such as anemia (77.9%) and thrombocytopenia (45.1%) . The incidence of severe adverse events was lower compared to traditional chemotherapy regimens, making it a favorable option for many patients.

Comparative Efficacy

A comparative analysis between this compound and other tyrosine kinase inhibitors like alectinib showed that while both drugs effectively inhibit tumor growth, this compound exhibited superior antitumor activity against certain cancer types, including non-small cell lung cancer models .

Mecanismo De Acción

Gilteritinib ejerce sus efectos inhibiendo múltiples receptores de tirosina quinasa, incluida FLT3 . Se dirige a las mutaciones de FLT3, que son los principales impulsores de la enfermedad en la LAM recidivante o refractaria . Al inhibir la señalización y proliferación del receptor FLT3, this compound induce la apoptosis en las células leucémicas . Este mecanismo de acción lo convierte en una opción de tratamiento potente y selectiva para pacientes con LAM con mutaciones de FLT3 .

Comparación Con Compuestos Similares

Gilteritinib a menudo se compara con otros inhibidores de FLT3 como midostaurina y quizartinib . Si bien todos estos compuestos se dirigen a las mutaciones de FLT3, this compound se destaca por su mayor selectividad y potencia . Además, this compound ha mostrado mejores tasas generales de supervivencia y tasas de respuesta en ensayos clínicos en comparación con sus contrapartes . Esto lo convierte en una opción única y valiosa en el tratamiento de la LAM.

Lista de Compuestos Similares:- Midostaurina

- Quizartinib

- Sorafenib

- Crenolanib

Actividad Biológica

Gilteritinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Its unique mechanism of action and pharmacological properties make it a significant advancement in targeted cancer therapy. This article delves into the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound selectively inhibits both FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations, which are often associated with poor prognosis in AML. It operates by competitively blocking the ATP-binding site of the FLT3 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound has been shown to inhibit AXL, another receptor tyrosine kinase implicated in resistance mechanisms against FLT3 inhibitors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption, with peak plasma concentrations reached within 2 to 6 hours post-administration. The mean elimination half-life is approximately 113 hours, allowing for once-daily dosing. This compound is primarily metabolized by cytochrome P450 3A4, and its elimination occurs mainly through feces .

Case Study Overview

- Phase IB Study in Newly Diagnosed AML : A study involving patients with newly diagnosed AML demonstrated that this compound had significant single-agent activity, achieving a complete remission rate of approximately 50% in patients harboring FLT3 mutations .

- Dual Inhibition in the Tumor Microenvironment : Research indicated that this compound not only targets FLT3 but also effectively inhibits AXL within the tumor microenvironment. This dual inhibition was shown to enhance antitumor efficacy against AML cells, particularly under conditions of hypoxia that typically promote cell survival .

In Vitro and In Vivo Studies

This compound has been extensively studied in both in vitro and in vivo models:

- In Vitro Studies : this compound treatment resulted in a significant reduction of cell viability in various AML cell lines with FLT3 mutations. For instance, a study showed that this compound reduced the proliferation of lung cancer cells (A549 and H1650) with IC50 values of 158 nM and 89 nM respectively .

- In Vivo Studies : Animal studies demonstrated that this compound significantly suppressed tumor development when administered daily for 28 days, achieving tumor growth inhibition rates between 63% to 100% at various doses .

Summary of Biological Activity Findings

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur due to various mechanisms, including the activation of AXL signaling pathways. The concurrent inhibition of AXL alongside FLT3 may mitigate this resistance and enhance therapeutic outcomes .

Propiedades

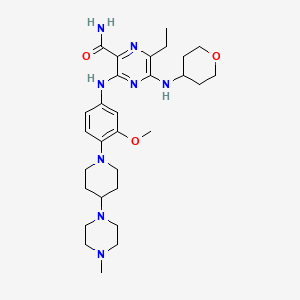

IUPAC Name |

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQYAJJFPNQOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027949 | |

| Record name | Gilteritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor. In the same note, gilteritinib also inhibits AXL and ALK tyrosine kinases. FLT3 and AXL are molecules involved in the growth of cancer cells. The activity of gilteritinib permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK and AKT. The interest in FLT3 transmembrane tyrosine kinases was raised when studies reported that approximately 30% of the patients with acute myeloid leukemia presented a mutationally activated isoform. As well, the mutation ITD is associated with poor patient outcomes while the mutation TKD produces a resistance mechanism to FLT3 tyrosine kinase inhibitors and the AXL tyrosine kinase tends to produce a resistance mechanism to chemotherapies. | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1254053-43-4 | |

| Record name | 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gilteritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gilteritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gilteritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GILTERITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.